2-Naphthalenesulfonylchloride, 6-(methylphenylamino)-
Overview
Description
2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- is a chemical compound with the molecular formula C17H14ClNO2S. It is known for its use as a fluorescent labeling reagent in biochemical research. The compound is particularly useful for labeling lysyl residues in proteins, which allows for the study of protein structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- typically involves the reaction of 2-naphthalenesulfonyl chloride with N-methylaniline. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of 2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, such as amines or alcohols, to form substituted products.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted anilino-naphthalenesulfonyl derivatives.
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- is widely used in scientific research for various applications, including:
Protein Labeling: The compound is used to label lysyl residues in proteins, allowing for the study of protein structure and function.
Fluorescence Microscopy: The compound’s fluorescent properties make it useful for imaging and tracking biological molecules in cells.
Biochemical Assays: The compound is used in assays to detect and quantify specific proteins or other biomolecules.
Drug Development: The compound is used in the development of fluorescent probes for drug screening and discovery.
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- involves the formation of a covalent bond with lysyl residues in proteins. The compound’s sulfonyl chloride group reacts with the amino group of lysine, forming a stable sulfonamide linkage. This covalent modification allows for the fluorescent labeling of proteins, enabling their detection and analysis in various biochemical assays.
Comparison with Similar Compounds
2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- is unique in its ability to selectively label lysyl residues in proteins with high specificity and fluorescence intensity. Similar compounds include:
Dansyl Chloride: Another fluorescent labeling reagent, but with different spectral properties.
Fluorescein Isothiocyanate: A widely used fluorescent dye, but it labels different functional groups in proteins.
Rhodamine B: A fluorescent dye with different excitation and emission wavelengths.
2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- stands out due to its specific reactivity with lysyl residues and its high fluorescence quantum yield, making it a valuable tool in biochemical research.
Properties
IUPAC Name |
6-(N-methylanilino)naphthalene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c1-19(15-5-3-2-4-6-15)16-9-7-14-12-17(22(18,20)21)10-8-13(14)11-16/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRDPXRLSSGTRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171520 | |
Record name | 2,6-Mansyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18392-55-7 | |
Record name | 2,6-Mansyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018392557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Mansyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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